molecular formula C16H22N4O2 B5120060 N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide

Cat. No.: B5120060
M. Wt: 302.37 g/mol
InChI Key: KRKYVYIDMOODQU-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a pyrazine ring, a piperidine moiety, and a cyclopentyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with piperidine and cyclopentylamine. The process begins with the activation of pyrazine-2-carboxylic acid using a coupling reagent such as thionyl chloride or carbodiimide. The activated intermediate is then reacted with piperidine to form the piperidine-1-carbonyl derivative. Finally, cyclopentylamine is introduced to complete the synthesis, yielding this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites or allosteric sites. This interaction can disrupt the normal function of the target, leading to therapeutic effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide is unique due to its combination of a cyclopentyl group, piperidine moiety, and pyrazine ring. This unique structure imparts distinct chemical properties and potential therapeutic applications that differentiate it from other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-3-(piperidine-1-carbonyl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-15(19-12-6-2-3-7-12)13-14(18-9-8-17-13)16(22)20-10-4-1-5-11-20/h8-9,12H,1-7,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKYVYIDMOODQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=NC=CN=C2C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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